![molecular formula C6H2F3N3S2 B15225095 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a thiazolo[5,4-d]pyrimidine core, which is further functionalized with a thione group. The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with trifluoromethyl ketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding thiols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .
科学的研究の応用
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerase I, which plays a crucial role in DNA replication and cell proliferation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular targets, leading to its broad-spectrum biological activities .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but lack the trifluoromethyl group.
Thiazolo[5,4-d]thiazoles: These compounds have a similar thiazole ring but differ in the substitution pattern and functional groups
Uniqueness
The presence of the trifluoromethyl group in 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features enhance its potential as a drug candidate by improving its bioavailability and reducing its susceptibility to metabolic degradation .
特性
分子式 |
C6H2F3N3S2 |
|---|---|
分子量 |
237.2 g/mol |
IUPAC名 |
2-(trifluoromethyl)-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione |
InChI |
InChI=1S/C6H2F3N3S2/c7-6(8,9)5-12-2-3(13)10-1-11-4(2)14-5/h1H,(H,10,11,13) |
InChIキー |
GULCHNFEGQEZMW-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=S)N1)N=C(S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)

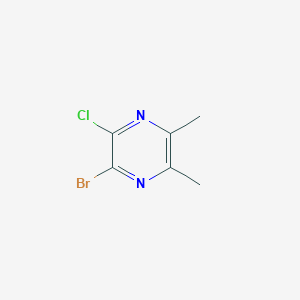
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
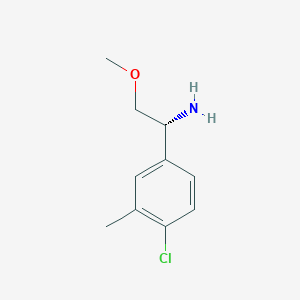
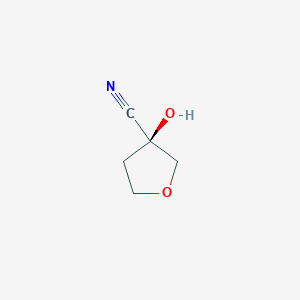
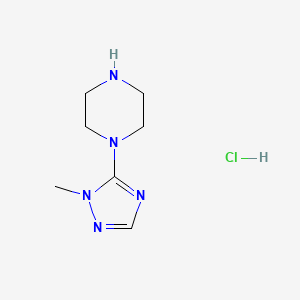

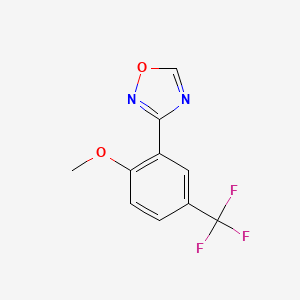


![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
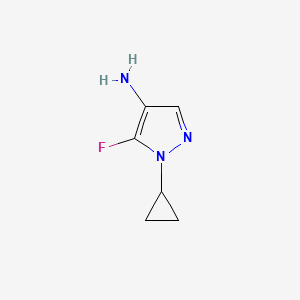
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
